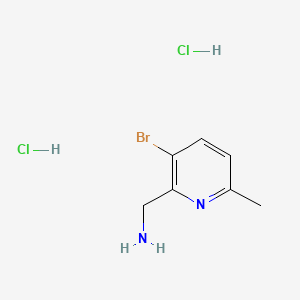
2-bromo-1H-1,3-benzodiazole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1H-1,3-benzodiazole-6-carbonitrile is an organic compound with the molecular formula C8H4BrN3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile typically involves the bromination of 1H-1,3-benzodiazole-6-carbonitrile. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, resulting in the formation of new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized benzimidazole derivatives .
Applications De Recherche Scientifique
2-bromo-1H-1,3-benzodiazole-6-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-1H-1,3-benzodiazole-5-carbonitrile: Another brominated benzimidazole derivative with similar chemical properties.
6-bromo-1H-1,3-benzodiazole-4-carbonitrile: A related compound with bromination at a different position.
Uniqueness
2-bromo-1H-1,3-benzodiazole-6-carbonitrile is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H4BrN3 |
|---|---|
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
2-bromo-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12) |
Clé InChI |
PTFXOOQJWPEINV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)NC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)


![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)



![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)



